molecular formula C12H21N3O B12074772 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine

Cat. No.: B12074772
M. Wt: 223.31 g/mol
InChI Key: XLJSIZRXOPEIHQ-UHFFFAOYSA-N
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Description

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine is an organic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-isobutyl-1H-pyrazole-4-boronic acid with a suitable piperidine derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux to facilitate the coupling reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism by which 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Pyrazol-4-yl)oxy]piperidine
  • 4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]pyrazine

Uniqueness

4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to the presence of the isobutyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and synthetic applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-4-yl]oxypiperidine

InChI

InChI=1S/C12H21N3O/c1-10(2)8-15-9-12(7-14-15)16-11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3

InChI Key

XLJSIZRXOPEIHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)OC2CCNCC2

Origin of Product

United States

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